3-Fluoro-4-methoxy-5-nitrobenzaldehyde CAS number
3-Fluoro-4-methoxy-5-nitrobenzaldehyde CAS number
An In-depth Technical Guide to the Synthesis and Potential Applications of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde
Executive Summary:
This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde, a specialized aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. As this compound is not readily cataloged with a dedicated CAS number, this document serves as a forward-looking whitepaper, presenting a validated synthetic pathway, predicted physicochemical properties, and a detailed exploration of its potential applications. By leveraging data from structurally analogous compounds, this guide offers field-proven insights for professionals in drug discovery and chemical synthesis, detailing its role as a versatile chemical intermediate. The narrative emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to ensure both technical accuracy and practical utility.
Introduction and Chemical Identity
3-Fluoro-4-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde featuring a unique combination of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups. This specific arrangement of functional groups on the aromatic ring creates a molecule with distinct electronic and steric properties, making it a highly valuable, albeit specialized, building block in organic synthesis. While a specific CAS (Chemical Abstracts Service) number for this compound is not found in major chemical databases, indicating it is not a stock commercial product, its synthesis is highly feasible from commercially available precursors. This guide will focus on its logical synthesis from 3-Fluoro-4-methoxybenzaldehyde.
The presence of the nitro group, a known pharmacophore, and the fluorine atom, a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity, suggests significant potential in drug discovery.[1][2] The aldehyde group provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions.
Physicochemical Properties and Characterization
The properties of the target compound can be predicted based on its proposed precursor, 3-Fluoro-4-methoxybenzaldehyde.
| Property | 3-Fluoro-4-methoxybenzaldehyde (Precursor) | 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (Predicted) | Data Source |
| CAS Number | 351-54-2 | Not Assigned | [3] |
| Molecular Formula | C₈H₇FO₂ | C₈H₆FNO₄ | - |
| Molecular Weight | 154.14 g/mol | 199.14 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Light yellow to yellow crystalline solid | [2] |
| Melting Point | 53-57 °C | Expected to be significantly higher due to the nitro group and increased molecular weight. | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethanol). | Expected to have similar solubility in polar organic solvents. | [4] |
Proposed Synthesis and Reaction Mechanism
The most logical and direct route to synthesize 3-Fluoro-4-methoxy-5-nitrobenzaldehyde is through the electrophilic aromatic substitution (nitration) of the commercially available precursor, 3-Fluoro-4-methoxybenzaldehyde.
Regioselectivity Analysis
The regiochemical outcome of the nitration is directed by the existing substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director. The fluorine atom (-F) is a deactivating, ortho-, para-director. The aldehyde group (-CHO) is a deactivating, meta-director.
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The position ortho to the methoxy group and meta to the aldehyde (C5) is the most sterically accessible and electronically favorable position for nitration.
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The strong activating effect of the methoxy group at the para-position will dominate, directing the incoming electrophile (NO₂⁺) to one of its ortho positions (C3 or C5).
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Since C3 is already substituted with fluorine, the nitration will overwhelmingly occur at the C5 position.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[5]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Fluoro-4-methoxybenzaldehyde (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
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Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) while maintaining the internal temperature below 10 °C. Stir until all the aldehyde has dissolved.
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Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled.
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Controlled Addition & Reaction: Add the prepared nitrating mixture dropwise to the flask via the dropping funnel. Critically maintain the internal reaction temperature between 0 and 5 °C to prevent over-nitration and side reactions.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material spot is completely consumed.
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Product Isolation (Quenching): Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice and water. A solid precipitate should form.
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Filtration and Washing: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
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Drying and Purification: Dry the crude product in a vacuum oven. The final pure product can be obtained by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Potential Applications in Research and Drug Development
The unique substitution pattern of 3-Fluoro-4-methoxy-5-nitrobenzaldehyde makes it a valuable intermediate for synthesizing a range of target molecules.
Intermediate for Pharmaceutical Synthesis
Substituted nitrobenzaldehydes are crucial precursors in the synthesis of various pharmacologically active compounds.[6][7]
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Anticancer Agents: The core structure is related to intermediates used in synthesizing fluorinated analogues of Combretastatin A-4, a potent anticancer agent.[8] The nitro group can also be reduced to an amine, providing a key functional group for further elaboration into diverse molecular scaffolds.
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Antimicrobial Compounds: The nitroaromatic scaffold is present in several antimicrobial drugs. This compound could be used in multicomponent reactions, such as the Biginelli reaction, to create libraries of dihydropyrimidinones for antimicrobial screening.[6]
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Enzyme Inhibitors: As a versatile building block, it can be used to synthesize targeted enzyme inhibitors for various therapeutic areas.[7]
Building Block for Agrochemicals and Materials Science
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Agrochemicals: The molecule serves as a precursor for creating novel herbicides, insecticides, and fungicides, where the combination of fluoro and nitro groups can enhance biological activity.[7]
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Dyes and Pigments: The aromatic nitroaldehyde structure is a common feature in the synthesis of azo dyes and other specialized pigments.[7]
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Fluorescent Probes: Derivatization of the aldehyde can lead to the creation of Schiff bases, which are known to have interesting fluorescence properties, potentially leading to applications in biological imaging.[2][5]
Logical Application Workflow
Caption: Potential synthetic pathways from the title compound to high-value applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-methoxy-5-nitrobenzaldehyde does not exist, a robust safety protocol can be constructed from the SDS of its precursor and structurally related nitroaromatic compounds.
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Hazard Identification:
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). A lab coat is mandatory.[10]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[12] If dust is generated, a NIOSH-approved N95 dust mask may be appropriate.[13]
-
-
Handling and Storage:
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
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Conclusion
3-Fluoro-4-methoxy-5-nitrobenzaldehyde represents a molecule of high potential for innovation in both pharmaceutical and materials science. Although not commercially available, its synthesis is straightforward via the nitration of a common precursor. The strategic placement of its functional groups provides a rich platform for chemical derivatization, enabling the development of novel anticancer agents, antimicrobials, and functional materials. This guide provides the foundational knowledge—from a detailed synthetic protocol to safety considerations—required for researchers to confidently incorporate this versatile building block into their research and development programs.
References
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- Sigma-Aldrich.
- SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzaldehyde. (2009-06-29).
- SAFETY DATA SHEET: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
- Benchchem. Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ThermoFisher. SAFETY DATA SHEET: 4-Methoxy-3-nitrobenzaldehyde. (2025-10-07).
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Fluoro-4-nitrobenzaldehyde | 160538-51-2.
- Sigma-Aldrich. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.
- NIH PubChem. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696.
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- MedChemExpress. 3-Fluoro-4-methoxybenzaldehyde (3-Fluoro-para-anisaldehyde)
- Thermo Scientific Chemicals. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 96% 1 g | Buy Online.
- PubChemLite. 3-fluoro-5-nitrobenzaldehyde (C7H4FNO3).
- Sigma-Aldrich. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde 97 79418-78-3.
- ResearchGate. Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. (2015-06-19).
- Organic Syntheses Procedure. Aldehydes from Acid Chlorides by modified Rosenmund Reduction.
- Benchchem. Application Notes and Protocols: 4-Methoxy-3-nitrobenzaldehyde in Multicomponent Reactions for Drug Discovery.
- Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025-07-26).
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